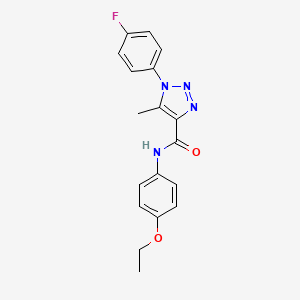
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as EFT-508, is a small molecule inhibitor of the protein tyrosine kinase (PTK) enzyme. It is a promising drug candidate for the treatment of various types of cancer, including breast, ovarian, and lung cancer. EFT-508 has been shown to have potent anti-tumor activity in preclinical studies and is currently undergoing clinical trials.
作用机制
EFT-508 binds to the ATP-binding site of the N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide enzyme, preventing it from phosphorylating its downstream targets. This leads to the inhibition of several signaling pathways that are critical for cancer cell survival and proliferation. EFT-508 has been shown to inhibit the activity of several N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, including EGFR, HER2, and MET, which are commonly overexpressed in cancer cells.
Biochemical and Physiological Effects
EFT-508 has been shown to have potent anti-tumor activity in various preclinical models of cancer. It has been shown to induce cell death in cancer cells and inhibit tumor growth in vivo. EFT-508 has also been shown to inhibit the growth of cancer cells that are resistant to other therapies, making it a promising drug candidate for the treatment of drug-resistant cancers. EFT-508 has been well-tolerated in preclinical studies, with no significant toxicity observed.
实验室实验的优点和局限性
EFT-508 is a potent and selective inhibitor of the N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide enzyme, making it a valuable tool for studying the role of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in cancer. Its ability to inhibit multiple N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamides also makes it useful for studying the cross-talk between different signaling pathways in cancer cells. However, EFT-508 has limited solubility in aqueous solutions, which can make it difficult to administer in in vitro and in vivo experiments. Its potency can also make it challenging to use in certain assays, as high concentrations may be required to achieve the desired effect.
未来方向
There are several potential future directions for the development of EFT-508 and related compounds. One possibility is to explore the use of EFT-508 in combination with other therapies, such as chemotherapy or immunotherapy. Combining EFT-508 with other agents that target different signaling pathways may lead to synergistic effects and improve overall treatment outcomes. Another potential direction is to develop more soluble analogs of EFT-508 that can be administered more easily in in vitro and in vivo experiments. Finally, further research is needed to determine the optimal dosing and treatment regimens for EFT-508 in clinical trials.
合成方法
The synthesis of EFT-508 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-fluoroaniline, which is then reacted with ethyl 4-bromobenzoate to form the intermediate ethyl 4-(4-fluorophenyl)benzoate. This intermediate is then reacted with sodium azide and copper(I) iodide to form the triazole ring, followed by the introduction of the amide group to form the final product, EFT-508.
科学研究应用
EFT-508 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including those that are resistant to other therapies. EFT-508 targets the N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide enzyme, which is often overexpressed in cancer cells and plays a key role in cell proliferation and survival. By inhibiting N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, EFT-508 can induce cell death and prevent tumor growth.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-16-10-6-14(7-11-16)20-18(24)17-12(2)23(22-21-17)15-8-4-13(19)5-9-15/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDNYTUTWCKGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]methyl]-2-chloro-N-propan-2-ylpropanamide](/img/structure/B2547960.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone](/img/structure/B2547962.png)
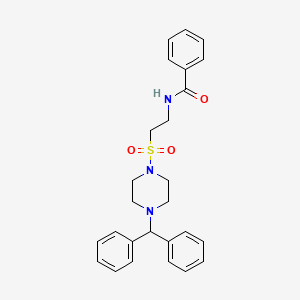
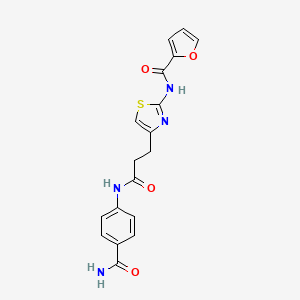
![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)
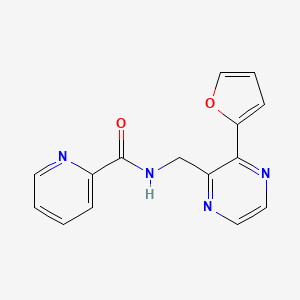
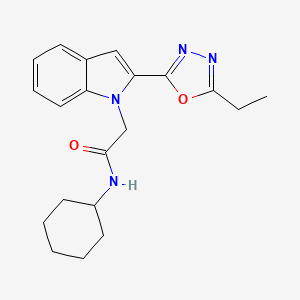
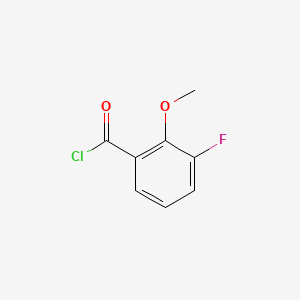
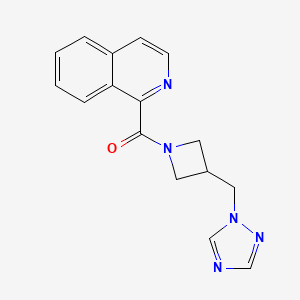
![1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2547976.png)
![N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2547978.png)
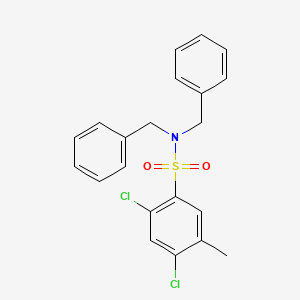
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide](/img/structure/B2547981.png)